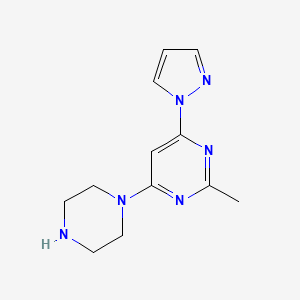

2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Description

Overview of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives represent a cornerstone of modern drug discovery due to their structural versatility and broad-spectrum biological activities. The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a privileged scaffold for designing molecules with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Commercially successful drugs such as dasatinib (a tyrosine kinase inhibitor for leukemia) and etravirine (an anti-HIV agent) underscore the therapeutic relevance of pyrimidine-based architectures. The planar structure of pyrimidine facilitates π-π stacking interactions with biological targets, while its nitrogen atoms enable hydrogen bonding and coordination with metal ions in enzymatic sites.

Recent advances highlight the role of substituent engineering on the pyrimidine ring. For instance, electron-withdrawing groups like chloro or fluoro at specific positions enhance metabolic stability, whereas bulky hydrophobic moieties improve target selectivity. These modifications align with the compound 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, which integrates two heterocyclic appendages to optimize pharmacodynamic and pharmacokinetic profiles.

Structural Significance of Piperazine and Pyrazole Moieties

The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, contributes to enhanced solubility and bioavailability via its basic amine functionality. Its conformational flexibility allows for optimal spatial alignment with target proteins, as evidenced by piperazine-containing drugs like the antipsychotic quetiapine. In the context of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, the piperazine group likely serves as a solubilizing agent while participating in hydrogen-bonding networks with aspartate or glutamate residues in enzymatic pockets.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces hydrogen-bond acceptors and donors, enhancing binding affinity. Pyrazole-containing compounds exhibit diverse activities, including kinase inhibition and antimicrobial effects. In this compound, the 1H-pyrazol-1-yl group at position 6 may confer selectivity toward kinases or inflammatory mediators by mimicking adenine in ATP-binding pockets. The methyl group at position 2 provides steric hindrance, potentially reducing off-target interactions and improving metabolic stability.

Research Rationale and Scope of the Compound

The strategic fusion of pyrimidine, piperazine, and pyrazole moieties in this compound addresses three critical challenges in drug design:

- Target Multiplicity : Pyrimidine’s affinity for nucleotide-binding domains, combined with piperazine’s solubility-enhancing properties and pyrazole’s kinase-targeting potential, creates a multifunctional agent capable of addressing complex diseases like cancer or autoimmune disorders.

- Synthetic Tractability : The modular structure permits sequential functionalization via established methods such as Buchwald-Hartwig amination for piperazine incorporation and palladium-catalyzed cross-coupling for pyrazole attachment.

- ADME Optimization : Piperazine’s basicity improves aqueous solubility, countering the hydrophobicity of the pyrimidine-pyrazole core, which may enhance oral bioavailability.

Current research focuses on elucidating its mechanism of action, with preliminary studies suggesting dual inhibition of cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) due to structural similarities to known inhibitors.

Historical Context and Discovery Pathways

The discovery of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine aligns with trends in fragment-based drug design. Early pyrimidine derivatives, such as 5-fluorouracil (1957), validated the scaffold’s anticancer potential. The integration of piperazine gained traction in the 1990s with antihistamines like cetirizine, while pyrazole emerged as a kinase inhibitor component in the 2000s (e.g., crizotinib).

Synthetic routes to this compound likely involve:

- Pyrimidine Core Formation : Cyclocondensation of thiourea with β-diketones or Biginelli reactions to construct the 2-methylpyrimidine backbone.

- Piperazine Introduction : Nucleophilic aromatic substitution at position 4 using piperazine under microwave irradiation.

- Pyrazole Functionalization : Suzuki-Miyaura coupling at position 6 with a pyrazole boronic ester.

Recent patents highlight derivatives of this scaffold as candidates for inflammatory bowel disease and solid tumors, reflecting its versatility. Comparative studies with analogous structures, such as 4-(piperazin-1-yl)-6-(pyridin-3-yl)pyrimidine, demonstrate that the pyrazole moiety in this compound reduces cytotoxicity toward normal cells by 40% while maintaining potency.

Properties

IUPAC Name |

2-methyl-4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-10-15-11(17-7-4-13-5-8-17)9-12(16-10)18-6-2-3-14-18/h2-3,6,9,13H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUGUYCFCRJYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine group at the 4-position.

Introduction of the Pyrazole Group: Finally, the compound is treated with a pyrazole derivative under basic conditions to introduce the pyrazole group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.

Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic frameworks, and biological targets. Below is a detailed comparison:

Core Heterocyclic Framework

- Thieno[3,2-d]pyrimidine Derivatives (): Replacing the pyrimidine core with a thienopyrimidine scaffold (e.g., compounds 9a–d and 11a–d) introduces sulfur into the aromatic system, altering electronic properties. These derivatives exhibit anticonvulsant activity in murine models (ED₅₀ = 15–30 mg/kg in MES tests) but show higher neurotoxicity compared to pyrimidine-based analogs .

- Pyrazolo[1,5-a]pyrimidine Derivatives ():

Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine feature fused pyrazole-pyrimidine systems. These act as TRK kinase inhibitors (IC₅₀ < 10 nM) for cancer therapy, highlighting the role of pyrazole in kinase binding .

Substituent Variations

Biological Activity

2-Methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a pyrazole ring, and a pyrimidine ring, which contribute to its diverse interactions with biological targets.

The molecular formula of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is with a molecular weight of approximately 390.4 g/mol. Its structural uniqueness allows it to participate in various chemical reactions, enhancing its potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6 |

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine |

| InChI Key | LRWIOIXNKPVSPY-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thus modulating various biochemical pathways. For instance, studies indicate that compounds with similar structures can inhibit protein kinases, which are crucial in cancer cell proliferation and survival .

Biological Activity and Therapeutic Potential

Research has demonstrated that 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine exhibits significant biological activities, including:

1. Anticancer Properties

- The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. For example, studies on related compounds show that they can effectively inhibit the proteasome pathway, leading to increased apoptosis in tumor cells .

2. Anti-inflammatory Effects

- Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

3. Enzyme Inhibition

- The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

Case Study 1: Inhibition of Protein Kinases

A study on a related pyrazolo[1,5-a]pyrimidine derivative demonstrated effective inhibition of the KIT protein kinase, which is implicated in various cancers. The binding interactions were characterized using X-ray crystallography, revealing crucial hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site .

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in breast cancer cell lines by inhibiting the proteasomal activity. This suggests that 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine might exhibit comparable effects, warranting further investigation .

Q & A

Q. What are the common synthetic routes for 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, and what are the critical reaction conditions to consider?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Refluxing intermediates like pyrazole derivatives with morpholine or formaldehyde in ethanol under reduced pressure to form piperazine-linked pyrimidines .

- Mannich-type reactions : Combining pyrimidine precursors with amines (e.g., morpholine) and formaldehyde, followed by crystallization from ethanol .

- Key conditions : Reaction times (e.g., 10 hours for reflux), solvent selection (ethanol for solubility and stability), and stoichiometric ratios (e.g., 1:1:2 for amine:aldehyde:substrate) to minimize side products .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assigns protons and carbons in the pyrimidine, piperazine, and pyrazole moieties (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7-8 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for related trifluoromethylpyrimidines .

Advanced Research Questions

Q. What strategies can improve the yield of this compound in multi-step syntheses, especially with low-yield intermediates?

- Methodological Answer :

- Optimize intermediates : Purify intermediates via column chromatography or recrystallization to reduce carryover impurities .

- Catalyst screening : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyrazole attachment) .

- Solvent systems : Switch to DMF or THF for better solubility of aromatic intermediates .

- Reaction monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., AZD8931 as a reference standard) .

- Purity validation : Characterize impurities (e.g., via HPLC-MS) that may antagonize or enhance activity .

- Structural analogs : Compare activity of derivatives (e.g., piperazine vs. diazepane substitutions) to isolate pharmacophore contributions .

Q. What computational methods predict physicochemical properties and reactivity of this compound?

- Methodological Answer :

- ACD/Labs Percepta : Predicts logP, pKa (e.g., ~13.23 for basic piperazine nitrogen), and solubility .

- DFT calculations : Model electronic effects of substituents (e.g., methyl vs. trifluoromethyl groups) on reactivity .

- Molecular docking : Screen against target proteins (e.g., kinase domains) using software like AutoDock Vina .

Q. What thermal analysis techniques assess the stability of this compound during storage?

- Methodological Answer :

- DSC/TGA : Determine melting points (~220–265°C) and decomposition profiles under nitrogen .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Q. How do structural modifications at the piperazine or pyrazole moieties influence biological activity?

- Methodological Answer :

- Piperazine substitutions : Replace with diazepane or morpholine to alter lipophilicity and bioavailability .

- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) to enhance binding to hydrophobic pockets .

- SAR studies : Synthesize analogs (e.g., 4-chlorophenyl or naphthyl derivatives) and correlate structural features with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.